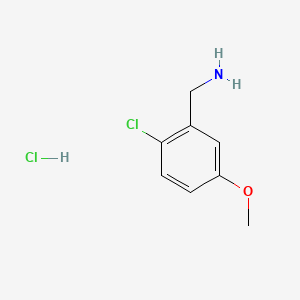

(2-Chloro-5-methoxyphenyl)methanamine hydrochloride

Description

(2-Chloro-5-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative characterized by a methoxy group at the 5-position and a chlorine atom at the 2-position of the aromatic ring. The compound’s molecular formula is C₈H₁₁Cl₂NO (calculated by substituting fluorine with chlorine in the analogous structure from ), with a molar mass of 220.09 g/mol. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C8H11Cl2NO |

|---|---|

Molecular Weight |

208.08 g/mol |

IUPAC Name |

(2-chloro-5-methoxyphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-11-7-2-3-8(9)6(4-7)5-10;/h2-4H,5,10H2,1H3;1H |

InChI Key |

LBYGLODTZSZWCM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methoxyphenyl)methanamine hydrochloride typically involves the reaction of 2-chloro-5-methoxybenzaldehyde with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions include various substituted phenylmethanamines, nitroso derivatives, and nitro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Chloro-5-methoxyphenyl)methanamine hydrochloride is used in a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-5-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The target compound’s closest analogs differ in substituent type, position, or aromatic ring modifications. Key examples include:

Table 1: Structural Comparison of Selected Methanamine Hydrochlorides

| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | CAS RN | Key Features |

|---|---|---|---|---|---|

| (2-Chloro-5-methoxyphenyl)methanamine HCl | Cl (2-), OMe (5-) | C₈H₁₁Cl₂NO | 220.09 | Not reported | Chlorine and methoxy on benzene ring |

| (2-Fluoro-5-methoxyphenyl)methanamine HCl | F (2-), OMe (5-) | C₈H₁₁ClFNO | 191.63 | 1134508-37-4 | Fluorine substitution at 2-position |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | Cl (4-), thiazole ring | C₁₀H₁₀ClN₂S·HCl | 261.17 | 690632-35-0 | Thiazole heterocycle, Cl on benzene |

| (2-Bromo-4-fluoro-5-methylphenyl)methanamine | Br (2-), F (4-), Me (5-) | C₈H₈BrFClN | Not reported | EN300-28338158 | Bromine and fluorine substituents |

| Furan-2-yl methanamine HCl | Furan ring (2-position) | C₅H₈ClNO | 149.58 | Not reported | Heterocyclic furan scaffold |

Key Observations:

- Heterocyclic vs. Benzene Rings: Thiazole-containing analogs () exhibit distinct electronic properties due to sulfur and nitrogen atoms, which could influence solubility and metabolic stability.

- Halogen Diversity: Bromine in provides greater molecular weight and polarizability compared to chlorine or fluorine, affecting intermolecular interactions.

Spectroscopic and Physicochemical Properties

Nuclear magnetic resonance (NMR) data from related compounds provide insights into electronic environments:

Table 2: Comparative NMR Data (Selected Analogs)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |

|---|---|---|---|

| 4-(Methylsulfinyl)phenylmethanamine HCl | 2.50 (s, 3H, CH₃), 7.65–7.70 (m, 2H) | 40.1 (CH₃), 126.2–140.8 (Ar-C) | Methanol-d₄ |

| Furan-2-yl methanamine HCl | 6.35 (dd, J=3.2 Hz, 1H), 4.15 (s, 2H) | 151.2 (C-O), 110.5 (C-H) | DMSO-d₆ |

| 5-Methyl-2-furanylmethanamine HCl | 2.20 (s, 3H, CH₃), 6.05 (d, J=3.0 Hz) | 13.5 (CH₃), 153.0 (C-O) | Methanol-d₄ |

Key Observations:

- Aromatic vs. Heterocyclic Signals: The target compound’s benzene ring would show distinct ¹H NMR splitting patterns (e.g., para-substituted methoxy group) compared to furan or thiazole derivatives.

- Solvent Effects: Methanol-d₄ and DMSO-d₆ are common solvents for hydrochloride salts, with DMSO-d₆ often resolving amine proton signals more clearly ().

Biological Activity

(2-Chloro-5-methoxyphenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 200.64 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound, including:

- Anticancer Activity : Studies have shown that derivatives of phenylmethanamine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines.

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial effects, showing promising results against both bacterial and fungal strains.

- Neuropharmacological Effects : Some studies suggest potential applications in neuropharmacology, indicating possible antidepressant or anxiolytic properties.

Anticancer Activity

Recent investigations into the anticancer properties of this compound revealed significant findings:

- Cell Lines Tested : The compound was tested against several cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Mechanism of Action : The proposed mechanism includes the induction of apoptosis and inhibition of cell cycle progression. In vitro studies indicated that the compound could reduce colony-forming units significantly.

Table 1: Anticancer Activity Data

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.3 | Apoptosis induction |

| MCF-7 | 12.7 | Cell cycle arrest |

| A549 | 18.5 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various pathogens.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacterial |

| Escherichia coli | 16 µg/mL | Bacterial |

| Candida albicans | 64 µg/mL | Fungal |

Case Studies and Research Findings

- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed enhanced antiproliferative activity when modified at specific positions on the aromatic ring .

- Antimicrobial Evaluation : Research conducted by Leon-Méndez et al. highlighted the broad-spectrum antimicrobial activity of phenylmethanamine derivatives, indicating that structural modifications could enhance efficacy against resistant strains .

- Neuropharmacological Insights : Preliminary studies suggest that compounds with similar structures may act as selective serotonin reuptake inhibitors (SSRIs), indicating potential use in treating depression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.